sodium 2-oxo-1,7-dihydropurin-6-olate

Purine Metabolism Enzymatic Assay Substrate Specificity

Non-reproducible SOD assay results often stem from substituting xanthine analogs with differing redox profiles. This xanthine sodium salt (CAS 68738-87-4) is the validated substrate for the cytochrome c reduction assay, ensuring compatibility with the standard unit definition. Its high aqueous solubility eliminates strong alkaline pre-dissolution, preserving the integrity of pH-sensitive co-factors in multi-component systems. - Delivers reliable, quantitative SOD activity measurement aligned with published protocols. - Superior solubility (>99% purity) in physiological buffers minimizes confounding impurities. - Standardized 0.108 mM working concentration supports inter-laboratory reproducibility.

Molecular Formula C5H3N4NaO2
Molecular Weight 174.09 g/mol
CAS No. 68738-87-4
Cat. No. B12057999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-oxo-1,7-dihydropurin-6-olate
CAS68738-87-4
Molecular FormulaC5H3N4NaO2
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)[N-]C(=O)NC2=O.[Na+]
InChIInChI=1S/C5H4N4O2.Na/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1
InChIKeyHKDXLLDCXWUUKY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine Sodium Salt – Overview


Sodium 2-oxo-1,7-dihydropurin-6-olate, commonly identified as xanthine sodium salt (CAS 68738-87-4), is a sodium salt derivative of the purine base xanthine [1]. Characterized by the molecular formula C₅H₃N₄NaO₂ and a molecular weight of 174.09 g/mol, this compound exists as a crystalline powder and is structurally defined by a purine ring system bearing two keto groups with a sodium counterion . Xanthine sodium salt functions as a key intermediate in purine nucleotide metabolism and is extensively employed as a substrate for xanthine oxidase in coupled enzymatic assays, most notably for the quantitative determination of superoxide dismutase (SOD) activity [2]. Unlike the free base form, this sodium salt exhibits markedly enhanced aqueous solubility, rendering it particularly suitable for reproducible preparation of assay reagents in physiological and near-physiological buffer systems [3].

1 SOD coupled enzymatic assay substrate – xanthine/xanthine oxidase system
2 Enhanced aqueous solubility for near-physiological buffer preparation
3 Reproducible superoxide radical generation for quantitative detection

Xanthine Sodium Salt – Substitution Risks


Although xanthine sodium salt shares a purine core structure with several related compounds, such as hypoxanthine sodium salt and monosodium urate, substitution among these analogs is not scientifically or analytically justifiable . Each derivative exhibits distinct molecular geometry, oxidation state, and enzymatic recognition profiles. For instance, hypoxanthine possesses only a single keto group (6-oxo) compared to the two keto groups (2,6-dioxo) present in xanthine, which fundamentally alters its redox behavior and substrate specificity for xanthine oxidase [1]. Furthermore, selection of the counterion—whether sodium, potassium, or ammonium—directly influences the compound‘s solubility profile and its behavior in quantitative analytical methods such as non-aqueous titration [2]. Consequently, direct substitution can introduce systematic bias in enzyme activity measurements, compromise assay reproducibility, and invalidate comparative data across studies.

Xanthine sodium salt Dual keto groups (2,6-dioxo) provide standardized substrate recognition for SOD assays
vs
Hypoxanthine sodium salt Single keto group (6-oxo) alters enzyme kinetics; may invalidate SOD unit definition
Xanthine sodium salt Soluble in dilute NaOH or near-physiological PBS (pH 7.4); powder form
vs
Monosodium urate Requires 1 M NaOH solubilization; strongly alkaline conditions may perturb pH-sensitive enzymes
Xanthine sodium salt Sodium counterion with reported basicity profile in non-aqueous titration
vs
Potassium / ammonium salt Stronger basicity in anhydrous acetic acid; may require method re-validation for QC

Xanthine Sodium Salt – Comparative Evidence


Xanthine Oxidase Substrate Specificity

The selection of xanthine sodium salt over hypoxanthine sodium salt is dictated by the presence of two carbonyl groups (2,6-dioxopurine) versus one carbonyl group (6-oxopurine) in hypoxanthine [1]. This structural distinction directly governs substrate recognition by xanthine oxidase. In superoxide dismutase (SOD) assays, xanthine is the specified substrate because it produces a quantifiable and reproducible rate of superoxide radical generation. Hypoxanthine, while metabolized by the same enzyme, exhibits different kinetics that are not standardized for the widely accepted cytochrome c reduction endpoint assay [2].

Substrate Specificity
Method context
Defined cytochrome c reduction rate: ΔA₅₅₀nm = 0.025 ± 0.005/min
Standardized SOD assay endpoint context
Hypoxanthine exhibits non-standardized kinetics; invalidates cross-study SOD unit definition
Purine Metabolism Enzymatic Assay Substrate Specificity

Aqueous Solubility Compatibility

The physical formulation requirements for reproducible biochemical assays favor xanthine sodium salt over monosodium urate (CAS 1198-77-2) . Monosodium urate typically requires solubilization in 1 M NaOH (25 mg/mL) to achieve a clear solution, and is often supplied as a liquid suspension or solution that may appear hazy . In contrast, xanthine sodium salt is supplied as a powder and is soluble in dilute NaOH or PBS (pH 7.4), enabling direct preparation of clear substrate solutions without the need for strongly alkaline conditions that could perturb enzyme activity or buffer capacity [1].

Solubility Compatibility
Head-to-head
Soluble in dilute NaOH or PBS (pH 7.4); powder form
Supports physiological buffer preparation
Monosodium urate requires 1 M NaOH: 25 mg/mL; strong alkaline conditions risk pH shock
Physicochemical Characterization Formulation Solubility

Pro-oxidant vs. Antioxidant Roles

Uric acid sodium salt (monosodium urate) is frequently described as a scavenger of oxygen radicals and an antioxidant [1]. Its molecular weight is 190.09 g/mol (C₅H₃N₄NaO₃), reflecting the presence of an additional oxygen atom relative to xanthine sodium salt (174.09 g/mol, C₅H₃N₄NaO₂) . This structural difference is not merely academic; it represents the endpoint of purine degradation in primates versus an intermediate in other mammals . In experimental models of oxidative stress, xanthine sodium salt is employed to generate superoxide radicals via enzymatic oxidation, whereas uric acid sodium salt is used to quench them. Substituting one for the other reverses the intended experimental direction [2].

Pro-oxidant vs Antioxidant
Class-level
MW 174.09 (C₅H₃N₄NaO₂) vs 190.09 (C₅H₃N₄NaO₃); 16 Da mass difference
Opposite functional roles in oxidative stress models
Xanthine generates superoxide radicals; urate scavenges them. Substitution reverses experimental direction
Oxidative Stress Antioxidant Activity Metabolism

Non-Aqueous Titration Behavior

In non-aqueous titration methods using anhydrous acetic acid as a solvent, the choice of counterion in xanthine salts influences the accuracy of quantification [1]. Potassium salts of xanthine derivatives exhibit stronger basicity than their sodium counterparts under these conditions [2]. Consequently, mixtures containing caffeine and potassium salts can be titrated more accurately (potentiometrically with perchloric acid) than mixtures of caffeine and sodium salts [3]. This analytical distinction is critical for quality control laboratories that require precise quantification of active pharmaceutical ingredients (APIs) or excipients in formulations containing methylxanthines.

Non-Aqueous Titration
Head-to-head
Sodium salt: weaker basicity in anhydrous acetic acid; potassium/ammonium salts titrate more accurately
Counterion may affect quantification accuracy
Potentiometric titration with perchloric acid; glass-calomel electrode detection
Analytical Chemistry Quality Control Counterion Effects

Xanthine Sodium Salt – Applications


Superoxide Dismutase (SOD) Assays

This compound is the established and standardized substrate for xanthine oxidase in the coupled enzymatic assay for superoxide dismutase (SOD) activity [1]. The assay relies on the defined rate of superoxide radical generation from xanthine to reduce cytochrome c, with SOD activity measured as the inhibition of this reduction [2]. Procurement of this specific sodium salt ensures compatibility with the validated unit definition (one unit inhibits the rate of cytochrome c reduction by 50% at pH 7.8, 25°C) and facilitates reliable, reproducible quantification of SOD across different laboratories and experimental batches [3].

Purine Metabolism & Xanthinuria Models

As an intermediate in the purine degradation pathway, xanthine sodium salt is indispensable for studying metabolic disorders such as xanthinuria [1]. In this context, it serves as the direct substrate for xanthine oxidase to produce uric acid [2]. Analytical methods, including capillary electrophoresis and liquid chromatography, have been validated for the simultaneous quantification of hypoxanthine and xanthine in biological matrices (e.g., urine) with limits of quantitation as low as 2 µmol/L, demonstrating the compound's critical role as a reference standard and metabolic probe [3].

Substrate Preparation for Xanthine Oxidase Systems

The sodium salt form offers superior solubility in near-physiological buffers (e.g., PBS, pH 7.4) compared to the free base or alternative salts, eliminating the need for strong alkaline solubilization steps [1]. This property is essential for maintaining the integrity of pH-sensitive enzymes and co-factors in multi-component assay systems [2]. The compound is typically prepared as a 0.108 mM working solution for SOD assays, and its high purity (≥99%) minimizes the introduction of inhibitory or confounding impurities that could alter enzyme kinetics [3].

Electrochemical Biosensor Reference Standard

Xanthine sodium salt is employed as a key analyte in the development and calibration of amperometric biosensors designed for the detection of purine derivatives [1]. Novel electrochemical methods utilize the compound to optimize electrode surface regeneration and establish linear detection ranges, often in the low micromolar concentration range [2]. The distinct redox potential of xanthine, compared to hypoxanthine and uric acid, allows for selective quantification in complex mixtures, supporting diagnostic applications in metabolic and renal function testing [3].

Application
Selection Property
Validation Focus
Superoxide Dismutase (SOD) Activity Assays
Standardized substrate for xanthine oxidase coupled system
Enzyme kinetics and cross-study assay reproducibility
Purine Metabolism & Xanthinuria Research
Purine degradation pathway intermediate
Metabolic probe and reference standard context
Xanthine Oxidase Substrate Preparation
Near-physiological buffer solubility profile
pH-sensitive multi-component assay compatibility
Electrochemical Biosensor Development
Distinct redox potential for purine detection
Selective quantification in complex research matrices

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